Brocresine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Brocresin wird in der wissenschaftlichen Forschung häufig verwendet, da es als Inhibitor der aromatischen L-Aminosäuredecarboxylase wirkt. Zu seinen Anwendungen gehören:

Chemie: Als Reagenz in der organischen Synthese zur Herstellung verschiedener Derivate.

Biologie: Studien zu seinen Auswirkungen auf die Enzymaktivität und Stoffwechselwege.

Industrie: Einsatz bei der Synthese von Arzneimitteln und Feinchemikalien.

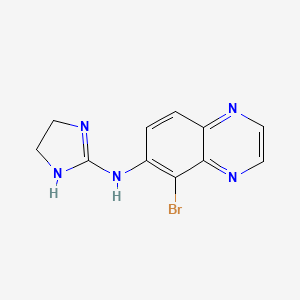

5. Wirkmechanismus

Brocresin übt seine Wirkungen aus, indem es das Enzym aromatische L-Aminosäuredecarboxylase hemmt. Diese Hemmung verhindert die Umwandlung von aromatischen L-Aminosäuren in ihre entsprechenden Amine, wie Dopamin und Serotonin. Die Verbindung wirkt sowohl peripher als auch zentral und passiert die Blut-Hirn-Schranke, um ihre Wirkungen im zentralen Nervensystem auszuüben . Diese duale Wirkung macht es zu einem wertvollen Werkzeug bei der Untersuchung von Neurotransmitterwegen und der Entwicklung von Behandlungen für neurologische Erkrankungen .

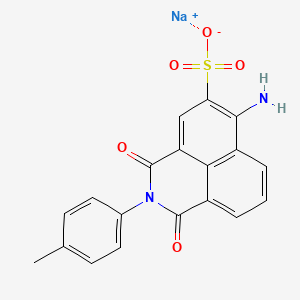

Ähnliche Verbindungen:

Carbidopa: Ein weiterer Inhibitor der aromatischen L-Aminosäuredecarboxylase, der in Kombination mit Levodopa bei Parkinson eingesetzt wird.

Benserazid: Ähnlich wie Carbidopa, wird verwendet, um die Wirkung von Levodopa zu verstärken.

Methyldopa: Ein Antihypertensivum, das ebenfalls die aromatische L-Aminosäuredecarboxylase hemmt.

Einzigartigkeit von Brocresin: Brocresin ist einzigartig, da es sowohl peripher als auch zentral wirken kann, im Gegensatz zu einigen anderen Inhibitoren, die die Blut-Hirn-Schranke nicht passieren. Diese Eigenschaft ermöglicht es, eine umfassendere Wirkung auf die Neurotransmitterspiegel im Gehirn zu haben, was es besonders nützlich für die neurologische Forschung und Therapie macht .

Wirkmechanismus

Target of Action

Brocresine, also known as NSD-1055, primarily targets two enzymes: Histidine decarboxylase and Aromatic-L-amino-acid decarboxylase . Histidine decarboxylase is involved in the biosynthesis of histamine, a compound that plays a crucial role in immune response. Aromatic-L-amino-acid decarboxylase, on the other hand, is involved in the synthesis of neurotransmitters like dopamine and serotonin .

Mode of Action

This compound acts as an inhibitor of both Histidine decarboxylase and Aromatic-L-amino-acid decarboxylase . By inhibiting these enzymes, this compound can affect the production of histamine and neurotransmitters, thereby influencing various physiological processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of histamine and neurotransmitters. Histamine synthesis begins with the amino acid histidine, which is converted to histamine by the enzyme histidine decarboxylase . Similarly, the synthesis of neurotransmitters like dopamine and serotonin involves the decarboxylation of specific amino acids, a process catalyzed by Aromatic-L-amino-acid decarboxylase . By inhibiting these enzymes, this compound disrupts these pathways and affects the levels of histamine and neurotransmitters in the body .

Pharmacokinetics

It is known that this compound can cross the blood-brain barrier, suggesting that it can be distributed to the central nervous system .

Result of Action

The inhibition of Histidine decarboxylase and Aromatic-L-amino-acid decarboxylase by this compound can lead to a decrease in the levels of histamine and neurotransmitters. This can have various effects at the molecular and cellular levels, potentially influencing immune response and neurological function .

Action Environment

The action of this compound, like that of many other drugs, can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect enzyme activity and thus influence the effectiveness of enzyme inhibitors like this compound . Additionally, the presence of other substances in the body can also affect the action of this compound, potentially leading to drug interactions .

Zukünftige Richtungen

While specific future directions for Brocresine are not mentioned in the available resources, the field of aromatic L-amino acid decarboxylase inhibitors continues to be an area of active research. These compounds have potential applications in various medical fields, including neurology and oncology .

Relevant Papers Several papers have been published on this compound, including studies on its use in chronic urticaria and Parkinson’s disease . These papers provide valuable insights into the therapeutic potential and pharmacological properties of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of bromine in an organic solvent such as dichloromethane, followed by the reaction with hydroxylamine derivatives under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of Brocresine involves large-scale bromination and subsequent functional group modifications. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of de-brominated analogs.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: De-brominated analogs.

Substitution: Various substituted phenols depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Carbidopa: Another aromatic L-amino acid decarboxylase inhibitor used in combination with levodopa for Parkinson’s disease.

Benserazide: Similar to Carbidopa, used to enhance the effects of levodopa.

Methyldopa: An antihypertensive agent that also inhibits aromatic L-amino acid decarboxylase.

Uniqueness of Brocresine: this compound is unique due to its ability to act both peripherally and centrally, unlike some other inhibitors that do not cross the blood-brain barrier. This property allows it to have a more comprehensive effect on neurotransmitter levels in the brain, making it particularly useful in neurological research and therapy .

Eigenschaften

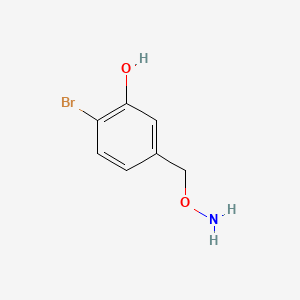

IUPAC Name |

5-(aminooxymethyl)-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c8-6-2-1-5(4-11-9)3-7(6)10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWOSJAGFSUDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CON)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204080 | |

| Record name | Brocresine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-65-7 | |

| Record name | Brocresin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brocresine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brocresine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROCRESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11F6O06WN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)